2-(1,3-Dimethylindol-2-yl)ethanamine
Description
2-(1,3-Dimethylindol-2-yl)ethanamine is an indole derivative featuring a dimethyl-substituted indole core linked to an ethanamine group. Indole derivatives are widely studied for their biological activities, including interactions with proteins like HSP90 and roles in neurological pathways .
Properties
IUPAC Name |
2-(1,3-dimethylindol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-10-5-3-4-6-12(10)14(2)11(9)7-8-13/h3-6H,7-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRHJUZJUZGSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Structural Variations
The target compound’s structure includes 1,3-dimethyl groups on the indole ring and an ethanamine side chain . Below is a comparison with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Substituent Position Matters : The placement of methyl groups significantly alters steric and electronic properties. For example, 2,5-dimethyl substitution () increases lipophilicity, whereas 1,3-dimethyl substitution in the target compound may enhance steric hindrance near the ethanamine linkage.
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